![molecular formula C22H21FN2OS B5509655 8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5509655.png)

8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

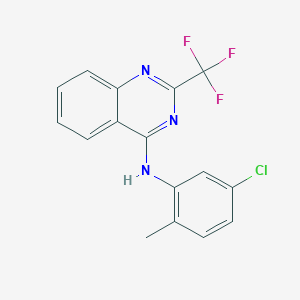

8-Fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline is a compound related to the class of quinolines, a significant group of heterocyclic aromatic compounds. Quinolines have diverse applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

- The synthesis of quinoline derivatives often involves multi-component reactions, like the formation of 4-Aryl-8-fluoro-tetrahydro-3H-cyclopenta[c]quinolines via acid-catalyzed cyclocondensation (Tolstikov et al., 2014).

- Another method includes the synthesis of 6-fluoroquinolones substituted at the 7-position with carbon-linked side chains as analogs (Laborde et al., 1993).

Molecular Structure Analysis

- The molecular structure of quinoline derivatives can be complex, with various substituents influencing their properties. For instance, the orientation of substituents like fluorophenyl rings significantly affects the molecular conformation (Zhang et al., 2009).

Chemical Reactions and Properties

- Quinolines undergo various chemical reactions. For example, the photochemistry of certain quinolines in aqueous solutions involves substitution and decarboxylation processes (Mella et al., 2001).

- Another reaction involves the synthesis of fluorinated tetrahydroquinolines via nucleophilic addition and cyclization reactions (Méndez & Kouznetsov, 2002).

Physical Properties Analysis

- The physical properties of quinoline derivatives, such as melting points, boiling points, and solubility, can be determined through experimental studies, but specific data on this particular compound might be limited.

Chemical Properties Analysis

- The chemical properties, like acidity, basicity, and reactivity of quinoline derivatives, depend significantly on the nature of their substituents and overall molecular structure.

- For instance, the electronic and steric effects of substituents can influence the reactivity of quinoline derivatives in various chemical reactions (Segawa et al., 1995).

Aplicaciones Científicas De Investigación

Antibacterial Activity

- 8-Fluoroquinolines, a class of compounds including 8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline, have been extensively researched for their antibacterial properties. For instance, a novel series of 8-substituted-9,1-[(N-methylimino)methano]- 7-fluoro-5-oxo-5H-thiazolo[3,2-alpha]-quinoline-4-carboxylic acids displayed potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) isolates (Inoue et al., 1994).

Antimicrobial Efficacy

- Structural features of quinolones, such as a halogen at the 8-position, have been shown to improve oral absorption and activity against anaerobes, contributing significantly to their antimicrobial effectiveness (Domagala, 1994).

Synthesis and Transformations

- Research has been conducted on the synthesis and transformations of quinoline derivatives, including those related to 8-fluoroquinolines. These compounds have shown potential as efficient fluorophores and antioxidants, highlighting their importance in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Fluorescence-Based Technologies

- The development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through strategies like oxidative Pictet-Spengler cyclization, has been reported. These compounds, related to the 8-fluoroquinoline family, have shown unique and desirable optical properties, suggesting their suitability as fluorescent probes in aqueous systems (Park et al., 2015).

Cancer Drug Discovery

- Quinoline compounds, including 8-fluoroquinolines, are recognized for their anticancer activities. They have been examined for their modes of function in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, highlighting their potential in cancer drug development (Solomon & Lee, 2011).

Propiedades

IUPAC Name |

(8-fluoroquinolin-2-yl)-[4-(4-methylphenyl)sulfanylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2OS/c1-15-5-8-17(9-6-15)27-18-11-13-25(14-12-18)22(26)20-10-7-16-3-2-4-19(23)21(16)24-20/h2-10,18H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTZWBWBZXXPOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2CCN(CC2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)

![N-(2-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509578.png)

![7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)

![2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)

![3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5509594.png)

![3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)

![5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)

![N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5509644.png)

![N-{5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinyl}benzenesulfonamide dihydrochloride](/img/structure/B5509669.png)

![8-(2-furoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509676.png)